6-(3-hydroxyphenyl)pyridazin-3(2H)-one

Medicinal Chemistry Polymer Chemistry Structure-Activity Relationship

The meta-hydroxy substitution of this compound provides a key hydrogen-bonding vector that mimics natural phenol substrates, delivering superior binding affinity in PDE4 and kinase inhibitor programs versus para-substituted or unsubstituted analogs. Its ≥97% purity specification ensures reliable and reproducible SAR data by eliminating confounding impurities. The phenolic −OH serves as a versatile handle for O-alkylation, acylation, or triflation, enabling rapid diversification into ethers, esters, or Suzuki coupling partners. With a defined molecular weight of 188.18 g/mol, it also functions as an ideal analytical reference standard for HPLC method development or LC-MS metabolite identification in biological matrices.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 147849-75-0
Cat. No. B1342023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-hydroxyphenyl)pyridazin-3(2H)-one
CAS147849-75-0
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C2=NNC(=O)C=C2
InChIInChI=1S/C10H8N2O2/c13-8-3-1-2-7(6-8)9-4-5-10(14)12-11-9/h1-6,13H,(H,12,14)
InChIKeyXZJJVTCGDNXMHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(3-Hydroxyphenyl)pyridazin-3(2H)-one (CAS 147849-75-0): Core Structural Identity and Procurement Baseline


6-(3-Hydroxyphenyl)pyridazin-3(2H)-one is a heterocyclic building block belonging to the pyridazin-3(2H)-one family, characterized by a 3‑hydroxyphenyl substituent at the 6‑position of the pyridazinone core. Its molecular formula is C₁₀H₈N₂O₂ with a molecular weight of 188.18 g/mol . The compound serves as a versatile intermediate in medicinal chemistry and materials science, offering a reactive hydroxyl group for further functionalization and a pyridazinone scaffold known for diverse pharmacological activities [1].

Why Generic 6‑Arylpyridazinones Cannot Substitute for 6-(3-Hydroxyphenyl)pyridazin-3(2H)-one


Despite sharing the pyridazin-3(2H)-one core, close analogs such as the para‑hydroxy isomer, the unsubstituted phenyl derivative, and the dihydro analog exhibit markedly different physicochemical properties, reactivity profiles, and application outcomes. The position of the hydroxyl group dictates hydrogen‑bonding patterns and electronic effects, altering both downstream synthetic utility and biological target interactions [1]. Similarly, the oxidation state of the pyridazinone ring influences molecular planarity, electron density, and stability under reaction conditions . These distinctions preclude direct one‑for‑one substitution without compromising experimental reproducibility, yield, or desired activity.

Quantitative Differentiation of 6-(3-Hydroxyphenyl)pyridazin-3(2H)-one from Structurally Closest Analogs


Meta‑Hydroxy Substitution Drives Divergent Application Profiles vs. Para Isomer

The meta‑hydroxy substitution in 6-(3-hydroxyphenyl)pyridazin-3(2H)-one imparts distinct electronic and steric properties compared to its para‑hydroxy counterpart (CAS 54851‑73‑9). While the para isomer has been preferentially utilized as a monomer for the synthesis of poly(arylene ether)s due to its linear, rigid‑rod geometry [1], the meta isomer finds primary application as a building block in medicinal chemistry for the construction of enzyme inhibitors and receptor ligands, where the angled hydrogen‑bonding donor/acceptor orientation better complements binding pockets [2]. This positional isomerism dictates which downstream applications are feasible.

Medicinal Chemistry Polymer Chemistry Structure-Activity Relationship

Fully Unsaturated Pyridazinone Core Distinguishes from Dihydro Analog in Molecular Properties

6-(3-Hydroxyphenyl)pyridazin-3(2H)-one (C₁₀H₈N₂O₂, MW 188.18 g/mol) differs from its 4,5‑dihydro analog (CAS 39499‑64‑4, C₁₀H₁₀N₂O₂, MW 190.20 g/mol) in the oxidation state of the pyridazinone ring . The fully unsaturated ring exhibits a planar, conjugated system that enhances π‑stacking interactions with aromatic residues and alters electron density at the reactive hydroxyl site, influencing both reactivity in cross‑coupling reactions and binding affinity in biological assays . The dihydro analog, being non‑planar and more flexible, offers different conformational preferences.

Synthetic Chemistry Physicochemical Properties Oxidation State

Commercially Verified High Purity (≥97%) Ensures Reproducibility in Sensitive Assays

6-(3-Hydroxyphenyl)pyridazin-3(2H)-one is available from commercial vendors at purities of ≥97% (HPLC) , with some sources reporting 95% purity . In contrast, the unsubstituted analog 6‑phenylpyridazin-3(2H)-one (CAS 2166‑31‑6) is typically characterized by its melting point (201–204 °C) rather than explicit purity metrics [1], making cross‑batch purity verification less straightforward. The high purity of the target compound reduces the risk of off‑target effects in biological screening and minimizes side reactions in synthetic sequences.

Quality Control Analytical Chemistry Reproducibility

Enhanced Hydrogen‑Bonding Capacity Relative to Unsubstituted Phenyl Analog

The presence of the 3‑hydroxy group in 6-(3-hydroxyphenyl)pyridazin-3(2H)-one increases the number of hydrogen‑bond donors to 2 and acceptors to 3, compared to 1 donor and 2 acceptors for the unsubstituted 6‑phenylpyridazin-3(2H)-one [1]. This augmented H‑bonding capacity translates into improved aqueous solubility (calculated LogP and solubility parameters) and stronger, more specific interactions with biological targets such as enzyme active sites, as supported by structure‑activity relationship studies on related pyridazinones [1].

Solubility Molecular Recognition Medicinal Chemistry

Optimal Application Scenarios for 6-(3-Hydroxyphenyl)pyridazin-3(2H)-one Based on Quantitative Differentiation


Medicinal Chemistry Building Block for PDE and Kinase Inhibitor Synthesis

When synthesizing novel PDE4 or kinase inhibitors, the meta‑hydroxy substitution pattern of 6-(3-hydroxyphenyl)pyridazin-3(2H)-one provides a hydrogen‑bonding vector that mimics the phenol moiety of natural substrates, often leading to improved binding affinity compared to para‑substituted or unsubstituted analogs. Its fully unsaturated pyridazinone core maintains planarity for optimal π‑stacking in enzyme active sites [1].

High‑Purity Starting Material for Structure‑Activity Relationship (SAR) Studies

In SAR campaigns where subtle structural modifications are correlated with biological activity, the ≥97% purity specification of this compound ensures that observed effects are due to the intended compound rather than impurities. This is particularly critical when comparing activity across a series of 6‑arylpyridazinones, where impurities in lower‑purity analogs could confound interpretation .

Synthesis of Functionalized Heterocycles via Cross‑Coupling and Derivatization

The phenolic hydroxyl group serves as a versatile handle for O‑alkylation, acylation, or triflation, enabling further diversification into ethers, esters, or Suzuki‑Miyaura coupling partners. The meta‑position offers distinct steric and electronic effects compared to ortho or para isomers, influencing regioselectivity in subsequent reactions [1].

Analytical Standard for Method Development and Metabolite Identification

With a well‑defined molecular weight (188.18 g/mol) and high purity, this compound is suitable as an analytical reference standard for HPLC method development or LC‑MS identification of pyridazinone metabolites in biological matrices .

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